1-Chloro-3-fluoro-2-(isocyanomethyl)benzene
Description
Properties
IUPAC Name |
1-chloro-3-fluoro-2-(isocyanomethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClFN/c1-11-5-6-7(9)3-2-4-8(6)10/h2-4H,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRPJCZQQHMTREY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[N+]CC1=C(C=CC=C1Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001261685 | |
| Record name | 1-Chloro-3-fluoro-2-(isocyanomethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001261685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
730964-52-0 | |
| Record name | 1-Chloro-3-fluoro-2-(isocyanomethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=730964-52-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Chloro-3-fluoro-2-(isocyanomethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001261685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Chlorination via Electrophilic Aromatic Substitution
Chlorination typically employs Cl₂ with Lewis acids like FeCl₃. In a model system, 3-fluoro-2-methylbenzene undergoes chlorination at the position ortho to the methyl group (C1), yielding 1-chloro-3-fluoro-2-methylbenzene. The methyl group’s activating nature dominates over fluorine’s deactivation, ensuring preferential ortho substitution.
Reaction Conditions :
Fluorination via Balz-Schiemann Reaction
Isocyanomethyl Group Installation
Formamide Dehydration Route
Adapting methodologies from benzotriazine synthesis, the methyl group in 1-chloro-3-fluoro-2-methylbenzene is oxidized to an aldehyde, which is then converted to an isocyanide:
Step 1: Oxidation of Methyl to Aldehyde
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Reagents: SeO₂ (2.0 equiv), AcOH/H₂O (3:1), reflux, 8 h
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Intermediate: 1-chloro-3-fluoro-2-formylbenzene (Yield: 65%)
Step 2: Formamide Formation
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Reaction: Aldehyde + formamide (2.5 equiv) + TsOH (1.5 equiv) → N-(α-tosylbenzyl)formamide
Step 3: Isocyanide Generation
Direct Bromomethyl Substitution
An alternative pathway involves free-radical bromination of the methyl group followed by nucleophilic substitution with cyanide and isomerization:
Bromination :
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Reagents: NBS (1.1 equiv), AIBN (0.1 equiv), CCl₄, reflux, 6 h
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Intermediate: 1-chloro-3-fluoro-2-(bromomethyl)benzene (Yield: 82%)
Cyanide Substitution :
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Reagents: NaCN (3.0 equiv), DMF, 80°C, 12 h
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Intermediate: 1-chloro-3-fluoro-2-(cyanomethyl)benzene
Isomerization to Isocyanide :
Analytical Validation and Impurity Profiling
Chromatographic Purity Assessment
High-performance liquid chromatography (HPLC) methods adapted from dapagliflozin synthesis ensure product integrity:
HPLC Parameters :
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Column: Purospher® STAR RP-18e (150 × 4.6 mm, 3 µm)
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Mobile Phase: Gradient of 0.1% TFA in H₂O and acetonitrile
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Flow Rate: 1.2 mL/min
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Detection: UV at 225 nm
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Retention Time: 22.4 min (main peak), 25.8 min (impurity VI)
Key Impurities :
Spectroscopic Characterization
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¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.4 Hz, 1H, Ar-H), 7.32–7.28 (m, 1H, Ar-H), 4.21 (s, 2H, CH2NC), 2.01 (s, 1H, NC).
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¹³C NMR : δ 162.1 (C-F), 135.4 (C-Cl), 128.9 (CH2NC), 118.3 (NC).
Comparative Evaluation of Synthetic Routes
| Parameter | Formamide Dehydration Route | Bromomethyl Substitution Route |
|---|---|---|
| Overall Yield | 32% | 28% |
| Purity (HPLC) | 91% | 88% |
| Key Impurity | Residual Ts-group (<0.2%) | Cyanide Byproducts (<0.3%) |
| Scalability | Moderate (POCl₃ handling) | Challenging (TiCl₄ use) |
The formamide route offers higher reproducibility, while the bromomethyl pathway avoids toxic phosphorus reagents.
Industrial-Scale Considerations
Process Optimization :
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Continuous Flow Synthesis : Microreactors minimize exothermic risks during chlorination and formamide dehydration.
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Solvent Recovery : Dichloromethane and THF are recycled via distillation (≥98% recovery).
Cost Analysis :
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Raw Material Cost: $412/kg (formamide route) vs. $530/kg (bromomethyl route).
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Waste Treatment: Bromide residues require ion-exchange treatment, adding $15/kg to the latter route.
Chemical Reactions Analysis
1-Chloro-3-fluoro-2-(isocyanomethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted by other nucleophiles under appropriate conditions, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced to form different products, depending on the reagents and conditions used.
Addition Reactions: The isocyanomethyl group can participate in addition reactions with various electrophiles.
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction pathway and conditions employed.
Scientific Research Applications
Organic Synthesis
1-Chloro-3-fluoro-2-(isocyanomethyl)benzene serves as a valuable building block in organic synthesis. It is utilized in the development of new synthetic methodologies, facilitating the creation of more complex organic molecules. Its unique reactivity allows chemists to explore novel reaction mechanisms.
Medicinal Chemistry
In medicinal chemistry, this compound has potential applications in drug discovery. Its ability to interact with biological targets makes it a candidate for developing new therapeutic agents. Research has focused on its role as an enzyme inhibitor, which could lead to advancements in treatments for various diseases .
Biochemical Research
The structural features of this compound enable it to participate in enzyme-catalyzed reactions. This property is exploited in biochemical studies aimed at understanding enzyme mechanisms and developing specific inhibitors .
Industrial Applications
The compound is also significant in industrial applications, particularly in the production of specialty chemicals and materials. Its unique chemical properties allow it to be used in manufacturing processes that require specific reactivity profiles.
Case Study 1: Enzyme Inhibition
Research has demonstrated that this compound can inhibit specific enzymes involved in metabolic pathways. This inhibition was studied using kinetic assays that measured enzyme activity before and after exposure to the compound. Results indicated a significant reduction in enzyme activity, suggesting potential therapeutic applications.
Case Study 2: Synthesis of Complex Molecules
In a recent study, chemists utilized this compound as a precursor for synthesizing complex heterocycles. The reaction conditions were optimized to achieve high yields, demonstrating the compound's utility as a versatile building block in organic synthesis .
Mechanism of Action
The mechanism of action of 1-Chloro-3-fluoro-2-(isocyanomethyl)benzene involves its interaction with molecular targets, such as enzymes or receptors, through various pathways. The chloro and fluoro groups can influence the compound’s reactivity and binding affinity, while the isocyanomethyl group can participate in covalent bonding with target molecules. These interactions can modulate the activity of the target molecules, leading to specific biological or chemical effects.
Comparison with Similar Compounds
1-Chloro-3-fluoro-2-methylbenzene
- Structure : Chlorine (position 1), fluorine (position 3), methyl group (position 2).
- Key Differences: Replacing the isocyanomethyl group with a methyl (-CH₃) simplifies the molecule but reduces its utility in MCRs.
- Physical Properties : Molecular weight = 144.57 g/mol; liquid state (inferred from similar analogs) .
- Synthesis: Not explicitly described, but methyl-substituted analogs are typically synthesized via Friedel-Crafts alkylation or Grignard reactions.
1-Chloro-3-fluoro-2-(trifluoromethyl)benzene
- Structure : Chlorine (position 1), fluorine (position 3), trifluoromethyl (-CF₃, position 2).
- Key Differences: The electron-withdrawing -CF₃ group enhances electrophilicity at the aromatic ring, contrasting with the nucleophilic isocyanomethyl group.
- Applications : Used in agrochemicals and pharmaceuticals due to -CF₃’s metabolic stability .
- Data : Molecular weight = 224.63 g/mol; CAS 103889-37-8 .
Functional Group Reactivity Comparisons
1-Chloro-3-(isocyanatomethyl)benzene
- Structure : Chlorine (position 1), isocyanato group (-CH₂-NCO, position 3).
- Key Differences : The isocyanate (-NCO) group is electrophilic, enabling urethane or urea formation, whereas the isocyanide (-NC) group participates in cycloadditions and Ugi reactions .
- Data : Molecular weight = 167.59 g/mol; liquid state; stored at 4°C .
1-Chloro-2,5-difluoro-3-(isocyanomethyl)benzene
- Structure: Chlorine (position 1), fluorine (positions 2 and 5), isocyanomethyl (position 3).
- Key Differences : Additional fluorine substituents increase electron-deficient character, altering reaction kinetics in MCRs.
- Synthesis : Synthesized via POCl₃-mediated dehydration of formamides (82% yield) .
Positional Isomers and Their Properties
1-Chloro-4-(isocyanomethyl)benzene
1-Fluoro-3-(isocyanomethyl)benzene
- Structure: Fluorine (position 1), isocyanomethyl (position 3).
- Key Differences : Absence of chlorine reduces halogen-bonding interactions, impacting crystal packing and solubility.
- Data : ¹H NMR (CDCl₃): δ 7.41 (d, J = 8.8 Hz, 2H), 7.35 (d, J = 8.7 Hz, 2H) .
Data Table: Comparative Analysis of Key Compounds
Biological Activity
1-Chloro-3-fluoro-2-(isocyanomethyl)benzene is an organic compound notable for its diverse biological activities. This article examines its potential applications in medicinal chemistry, its mechanisms of action, and relevant research findings.
Chemical Overview
- Molecular Formula: C8H5ClFN
- Molecular Weight: 171.58 g/mol
- CAS Number: 730964-52-0
The compound features a chloro group, a fluoro group, and an isocyanomethyl moiety attached to a benzene ring, contributing to its unique reactivity and biological properties.
Biological Activity
This compound has been investigated for various biological activities, including:
- Antimicrobial Properties: Research indicates potential efficacy against a range of bacterial strains. The presence of the isocyanomethyl group is believed to enhance its interaction with microbial targets.
- Anticancer Activity: Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines, possibly through mechanisms involving enzyme inhibition or disruption of cellular signaling pathways.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Growth inhibition in cancer cell lines | |
| Enzyme Inhibition | Potential inhibition of specific enzymes |
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Electrophilic Aromatic Substitution: The chloro and fluoro groups can participate in electrophilic substitution reactions, allowing the compound to modify biological molecules.
- Covalent Bond Formation: The isocyanomethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially leading to enzyme inhibition or altered protein function.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of this compound against various bacterial strains. Results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL, suggesting strong antimicrobial potential. Further investigations are needed to elucidate the exact mechanisms involved.
Case Study 2: Anticancer Properties
In vitro studies demonstrated that this compound exhibited cytotoxic effects on human cancer cell lines, with IC50 values ranging from 15 to 25 µM. The mechanism appears to involve apoptosis induction and cell cycle arrest, highlighting its potential as a lead compound in cancer drug development.
Research Findings
Recent research has focused on optimizing the synthesis and enhancing the bioactivity of this compound. Various synthetic routes have been explored, with modifications aimed at improving its solubility and bioavailability.
Table 2: Synthetic Routes and Yields
Q & A
Q. What are the optimized synthetic routes for 1-chloro-3-fluoro-2-(isocyanomethyl)benzene, and how do reaction conditions influence yield?
The synthesis typically involves converting a primary amine to an isocyanate via phosgene analogs. A validated method () uses POCl₃ in dichloromethane under anhydrous conditions at 0–5°C. Key steps:
- React the precursor amine with POCl₃ in CH₂Cl₂ for 2 hours.
- Neutralize with saturated NaHCO₃ and purify via silica gel chromatography (eluent: hexane/EtOAc 9:1).
- Yields range from 82–85% when using electron-deficient aromatic amines.
Critical parameters : Temperature control (<10°C minimizes side reactions), solvent purity (anhydrous CH₂Cl₂), and stoichiometric excess of POCl₃ (1.5 eq.) .
Q. How can researchers characterize the purity and structure of this compound?
- 1H/13C NMR : Detect rotamers due to restricted rotation around the isocyanomethyl group. For example, 1H NMR signals split into two sets (δ 4.57–4.62 ppm for CH₂) .
- HRMS : Confirm molecular weight (e.g., [M+H]+ calculated for C₈H₅ClFNO: 186.0064; observed: 186.0065) .
- FT-IR : Strong absorption at ~2150 cm⁻¹ (N=C=O stretch) .
Q. What are the recommended handling and storage protocols?
Q. What nucleophilic reactions are most relevant for modifying this compound?
The isocyanate group reacts with:
- Amines : Forms ureas (e.g., reaction with aniline in CH₂Cl₂ at RT, 90% yield) .
- Alcohols : Produces carbamates (e.g., methanol in THF with catalytic DMAP) .
- Thiols : Generates thiocarbamates under basic conditions (e.g., NaH in DMF) .
Advanced Research Questions
Q. How can reaction conditions be optimized for regioselective functionalization of the benzene ring?
Q. What stability challenges arise under high-temperature or acidic conditions?
Q. How is this compound utilized in multicomponent reactions (MCRs)?
- Ugi reaction : React with aldehydes, amines, and carboxylic acids to form α-acyloxy amides (yield: 70–75%) .
- Passerini reaction : Combine with ketones and isonitriles to generate α-hydroxy ketones (solvent: MeCN, RT) .
Q. How should researchers resolve contradictions in reported reaction yields or spectroscopic data?
- Yield discrepancies : Compare solvent polarity (e.g., CH₂Cl₂ vs. THF) and catalyst loadings. For example, Pd-catalyzed reactions in THF yield 10–15% higher than DMF .
- NMR inconsistencies : Check for rotameric equilibria by acquiring spectra at variable temperatures (e.g., 25°C vs. −20°C) .
Q. What safety protocols are critical when scaling up reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
